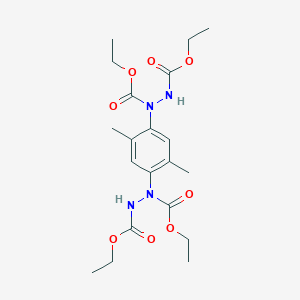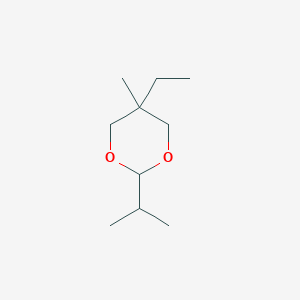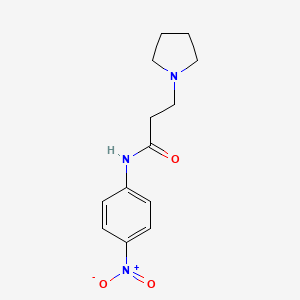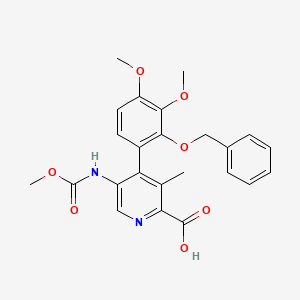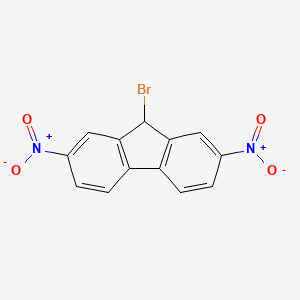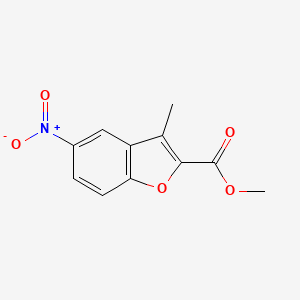
Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-5-nitrobenzofuran-2-carboxylate typically involves the following steps :
Starting Material: The synthesis begins with 2-hydroxy-5-nitrobenzaldehyde.
Formation of Benzofuran Ring: The starting material is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to form ethyl 5-nitrobenzofuran-2-carboxylate.
Methylation: The ethyl ester is then methylated to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: Methyl 3-methyl-5-aminobenzofuran-2-carboxylate.
Substitution: Various substituted benzofuran derivatives.
Oxidation: Methyl 3-carboxy-5-nitrobenzofuran-2-carboxylate.
Scientific Research Applications
Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Its derivatives are studied for their potential biological activities, including anti-tumor and antibacterial properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-methyl-5-nitrobenzofuran-2-carboxylate is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways . For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives :
Methyl 5-nitrobenzofuran-2-carboxylate: Similar structure but lacks the methyl group at the 3-position.
Ethyl 3-methyl-5-nitrobenzofuran-2-carboxylate: Similar structure but has an ethyl ester instead of a methyl ester.
Methyl 3-methylbenzofuran-2-carboxylate: Lacks the nitro group at the 5-position.
The presence of the nitro group and the methyl group at specific positions in this compound contributes to its unique chemical and biological properties.
Properties
CAS No. |
104862-12-6 |
|---|---|
Molecular Formula |
C11H9NO5 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
methyl 3-methyl-5-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H9NO5/c1-6-8-5-7(12(14)15)3-4-9(8)17-10(6)11(13)16-2/h3-5H,1-2H3 |
InChI Key |
LSWHLFZARMRMQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


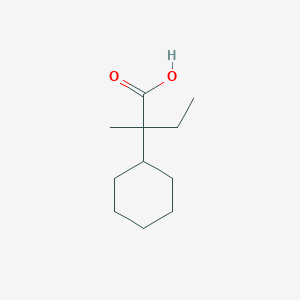
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)

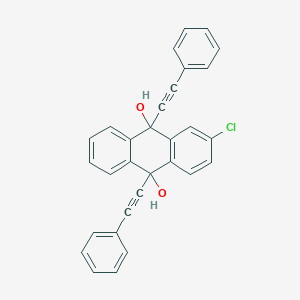
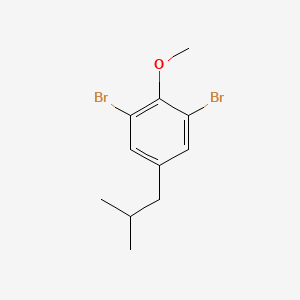
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)

